REACTION_CXSMILES
|
[N+:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([O:12]CC)=[O:11])([O-:3])=[O:2].[OH-].[Li+]>CO.C1COCC1.O>[N+:1]([O:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11])([O-:3])=[O:2] |f:1.2,3.4|
|
Name
|
Ethyl 6-nitrooxy-hexanoate
|
Quantity
|
19.1 mmol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])OCCCCCC(=O)OCC
|
Name
|
Methanol THF
|
Quantity
|
222 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted two times with TMBE
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving 3.43 g
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])OCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |